molecular formula C12-H17-N-O B1164892 Sodium cholate hydrate CAS No. 73163-53-8

Sodium cholate hydrate

Cat. No. B1164892
CAS RN: 73163-53-8
InChI Key:
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Description

Synthesis Analysis

The synthesis of sodium cholate hydrate involves the neutralization of cholic acid with sodium hydroxide, leading to the formation of sodium cholate. This process is fundamental in producing this compound for various scientific and industrial applications. The 18-crown-6-sodium cholate complex represents a novel synthesized coordination complex, highlighting the compound's versatility in forming functional materials with desired properties through supramolecular chemistry (Mihelj, Tomašić, & Biliškov, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, with techniques such as nuclear magnetic resonance (NMR) spectroscopy providing detailed insights. The 400 MHz 1H-NMR spectrum of sodium cholate in dilute aqueous solution has been successfully resolved, offering a deeper understanding of its molecular structure and behavior in solution (Barnes & Geckle, 1982).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its role as an efficient green reducing agent for graphene oxide reduction. This property is particularly notable in the context of preparing materials for flexible supercapacitor electrodes, showcasing its potential in green chemistry and materials science applications (Lau et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as its micellar behavior in aqueous solutions, have been a subject of significant interest. Studies on sodium cholate micelles have provided insights into their structure and size, which are critical for understanding their role in biological systems and their potential applications in drug delivery (Maslova & Kiselev, 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its aggregation behavior in aqueous solutions, are pivotal in its applications in biochemistry and pharmaceuticals. The formation of micelles and their interaction with other molecules are essential for its role as a biological detergent and in facilitating the absorption of lipids (Coello et al., 1993).

Scientific Research Applications

  • Protein Binding and Surfactant Interaction : Sodium cholate (NaC) demonstrates cooperative binding with proteins like bovine serum albumin (BSA) in the presence of other surfactants like sodium dodecyl sulfate (SDS), affecting the fluorescence intensity of BSA tryptophan residues (Schweitzer et al., 2006).

  • Micelle Formation and Dynamics : Research on the translational motion and self-diffusion coefficients in aqueous sodium cholate solutions reveals gradual self-association and extensive micellar hydration, different from simple surfactants (Lindman et al., 1976).

  • Enzyme Activation : Sodium cholate has been used for extracting and purifying cytochrome oxidase, although its presence can inhibit the enzyme's activity, necessitating removal from enzyme solutions (Yonetani et al., 1958).

  • Pharmacological Applications : Sodium cholate forms irreversible gels with calcium salts, influencing drug delivery mechanisms and possibly acting as a heavily hydrated aggregate (Schryver, 1913).

  • Drug Delivery Systems : The structure of sodium cholate micelles is crucial in mixed systems with phospholipids for drug delivery through the skin (Maslova & Kiselev, 2018).

  • Nanotechnology : Sodium cholate is used in the structural and density analysis of surfactant layers on single-wall carbon nanotubes, affecting their sedimentation velocities and fluorescence intensity (Fagan et al., 2013).

  • Analytical Chemistry : It aids in the capillary electrophoretic separation of polynuclear aromatic hydrocarbons and has been shown to impact the efficiency of such separations (Ren et al., 1998).

  • Nanoporous Materials : Sodium cholate hydrate is used in pressurized solutions for infiltrating hydrophobic silica gels, demonstrating potential in developing programmable nanoporous protective systems (Punyamurtula & Qiao, 2007).

  • Contraceptive and Antiviral Applications : Cholic acid (sodium cholate) exhibits spermicidal and antiviral properties, making it a component in contraceptive sponges like Protectaid, which also show efficacy against HIV (Psychoyos et al., 1993).

  • Antibacterial and Anticancer Properties : Sodium cholate is involved in the synthesis of silver nanoparticles with antibacterial and anticancer activities, highlighting its role in nanoscience and its potential in medical applications (Maity et al., 2016).

properties

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVIYFKOVLQHL-RCVKHMDESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635550
Record name sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206986-87-0
Record name sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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